molecular formula C15H16BrN3OS B2451720 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine CAS No. 1226436-06-1

1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine

Cat. No.: B2451720
CAS No.: 1226436-06-1
M. Wt: 366.28
InChI Key: QFQJKYMOYJCUIG-UHFFFAOYSA-N
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Description

1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine is a complex organic compound that features a bromopyridine moiety linked to a thiophenylmethyl-substituted piperazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine typically involves multi-step organic reactions. One common approach is to start with the bromination of pyridine to obtain 5-bromopyridine. This intermediate is then reacted with a piperazine derivative that has been pre-functionalized with a thiophen-3-ylmethyl group. The final step involves the formation of the methanone linkage under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromopyridine moiety, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyridine N-oxide derivative, while reduction could produce a fully reduced piperazine ring.

Scientific Research Applications

Chemistry

In chemistry, 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. Its ability to modulate biological pathways makes it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act on specific receptors or enzymes, making it a potential candidate for treating certain diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloropyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
  • (5-Fluoropyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
  • (5-Iodopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone

Uniqueness

What sets 1-(5-bromopyridine-3-carbonyl)-4-[(thiophen-3-yl)methyl]piperazine apart from similar compounds is its specific bromine substitution, which can influence its reactivity and interaction with biological targets. The presence of the thiophen-3-ylmethyl group also adds to its unique chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-bromopyridin-3-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3OS/c16-14-7-13(8-17-9-14)15(20)19-4-2-18(3-5-19)10-12-1-6-21-11-12/h1,6-9,11H,2-5,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFQJKYMOYJCUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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